molecular formula C23H27N3O4S B11159927 1-(4-ethylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

1-(4-ethylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11159927
M. Wt: 441.5 g/mol
InChI Key: FMYUOLNKIIXQEU-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-5-oxo-N-[4-(pyrrolidine-1-sulfonyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is known for its diverse biological and medicinal properties

Preparation Methods

The synthesis of 1-(4-ethylphenyl)-5-oxo-N-[4-(pyrrolidine-1-sulfonyl)phenyl]pyrrolidine-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrrolidine ring, followed by the introduction of the sulfonyl and carboxamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-ethylphenyl)-5-oxo-N-[4-(pyrrolidine-1-sulfonyl)phenyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or carboxamide groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. .

Scientific Research Applications

1-(4-ethylphenyl)-5-oxo-N-[4-(pyrrolidine-1-sulfonyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-5-oxo-N-[4-(pyrrolidine-1-sulfonyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(4-ethylphenyl)-5-oxo-N-[4-(pyrrolidine-1-sulfonyl)phenyl]pyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives, such as:

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-5-oxo-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C23H27N3O4S/c1-2-17-5-9-20(10-6-17)26-16-18(15-22(26)27)23(28)24-19-7-11-21(12-8-19)31(29,30)25-13-3-4-14-25/h5-12,18H,2-4,13-16H2,1H3,(H,24,28)

InChI Key

FMYUOLNKIIXQEU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4

Origin of Product

United States

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